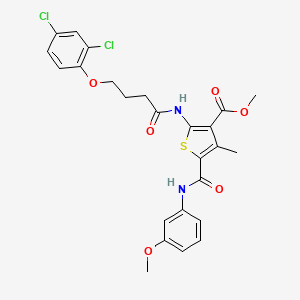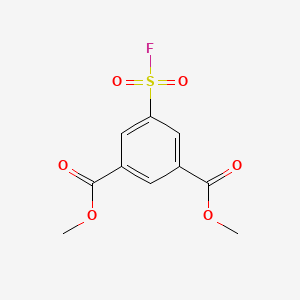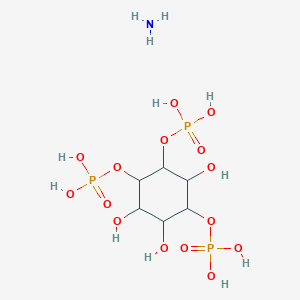
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
- It belongs to the class of diterpenoids.
- The compound contains a thiophene ring, a carboxylate group, and various substituents.
- Its molecular formula is C₁₇H₁₇Cl₂NO₃, and its molecular weight is approximately 354.23 g/mol .
- While this compound’s specific biological role is not widely studied, diterpenoids often play essential roles in plant defense mechanisms and have potential applications in various fields.
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature. it likely involves multi-step organic synthesis, starting from simpler precursors.
- Researchers typically use various chemical reactions, protecting groups, and purification techniques to obtain the desired compound.
Chemical Reactions Analysis
- The compound may undergo several reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific functional groups present.
- Major products formed during these reactions would involve modifications to the substituents or the thiophene ring.
Scientific Research Applications
- Although limited information exists, diterpenoids like this one have potential applications:
Chemistry: They serve as building blocks for more complex molecules.
Biology: Some diterpenoids exhibit biological activity, such as antimicrobial or antitumor effects.
Medicine: Researchers explore their pharmacological properties and potential therapeutic applications.
Industry: Diterpenoids can be used in the synthesis of natural products, flavors, and fragrances.
Mechanism of Action
- The specific mechanism by which this compound exerts its effects remains unclear.
- It likely interacts with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons for this compound.
- its uniqueness lies in its complex structure, combining multiple functional groups and heterocycles.
Properties
Molecular Formula |
C25H24Cl2N2O6S |
|---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H24Cl2N2O6S/c1-14-21(25(32)34-3)24(36-22(14)23(31)28-16-6-4-7-17(13-16)33-2)29-20(30)8-5-11-35-19-10-9-15(26)12-18(19)27/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
YXTVNJAPCFELOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)








![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)

![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)

